molecular formula C13H12FN3 B11805874 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B11805874
M. Wt: 229.25 g/mol
InChI Key: ZSVMALOEKXVUQA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring fused with a cyclopentane ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine derivative .

Scientific Research Applications

2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is unique due to its specific combination of a fluorophenyl group and a fused cyclopentane-pyrimidine ring system.

Properties

Molecular Formula

C13H12FN3

Molecular Weight

229.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C13H12FN3/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(11)12(15)17-13/h4-7H,1-3H2,(H2,15,16,17)

InChI Key

ZSVMALOEKXVUQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)F

Origin of Product

United States

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